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molecular formula C13H14FN3 B8333436 6-Fluoro-2-piperazin-1-yl-quinoline

6-Fluoro-2-piperazin-1-yl-quinoline

Cat. No. B8333436
M. Wt: 231.27 g/mol
InChI Key: IBVCJGRRJMYNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153849B2

Procedure details

The title compound may be prepared by treatment of 4-(6-fluoroquinolin-2-yl)piperazine-1-carbaldehyde of Step E with 4M sulfuric acid.
Name
4-(6-fluoroquinolin-2-yl)piperazine-1-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]1[CH2:17][CH2:16][N:15](C=O)[CH2:14][CH2:13]1)[CH:6]=[CH:5]2.S(=O)(=O)(O)O>>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]1[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1)[CH:6]=[CH:5]2

Inputs

Step One
Name
4-(6-fluoroquinolin-2-yl)piperazine-1-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=CC(=NC2=CC1)N1CCN(CC1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CC(=NC2=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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